2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid, also known as LB-100, is a synthetic derivative of 7-oxabicyclo[2.2.1]heptane, a bicyclic organic compound. This family of compounds is structurally similar to norcantharidin, a known anti-cancer agent. [] LB-100 has been the subject of preclinical research focusing on its anti-tumor activity and its potential as a therapeutic agent for various cancers. []
LB-100 was developed through a collaborative effort in cancer research, with significant contributions from various academic institutions. Its classification as a PP2A inhibitor positions it within a novel category of anticancer agents aimed at modulating cellular signaling pathways involved in tumorigenesis. The molecular formula for LB-100 is , and it has a CAS Registry Number of 1113025-87-8 .
The synthesis of LB-100 involves several key steps, which have been optimized to ensure high yield and purity. The compound features a unique bicyclic structure that is critical for its biological activity.
Specific reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in determining the yield and efficacy of the synthesis process.
The molecular structure of LB-100 is characterized by a bicyclic framework that includes a 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety.
The detailed analysis of LB-100's molecular structure reveals that it possesses specific functional groups essential for its inhibitory activity against PP2A.
LB-100 participates in several chemical reactions primarily involving its interaction with PP2A and other phosphatases:
These reactions highlight LB-100's role in altering cellular processes critical for tumor growth and survival.
LB-100 exerts its anticancer effects primarily through the inhibition of PP2A:
This multi-faceted mechanism underscores the potential of LB-100 as an effective therapeutic agent in cancer treatment.
LB-100 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate dosage forms and delivery methods for clinical applications.
LB-100 has shown promise in various scientific applications:
The versatility of LB-100 positions it as a valuable candidate in the ongoing search for effective cancer treatments.
LB-100 represents a breakthrough in phosphatase inhibitor design due to its simultaneous targeting of protein phosphatase 2A (PP2A/PPP2CA) and protein phosphatase 5 (PPP5C). Structural analyses reveal that LB-100 binds directly to the catalytic subunits of both phosphatases, inhibiting their activity through competitive occupation of the catalytic metal ion site. Crystallographic studies of PPP5C bound to LB-100 (solved at 1.65Å resolution) demonstrate that the inhibitor's 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinates with the binuclear metal center (Mn²⁺/Mn²⁺ or Mn²⁺/Fe³⁺) conserved in metallophosphatases [2]. This direct metal coordination disrupts the hydrolysis of phosphoester bonds in substrate proteins, fundamentally altering the catalytic mechanism shared by both PP2A and PPP5C [2].
Despite structural similarities in their catalytic cores, LB-100 exhibits nuanced binding differences between PP2A and PPP5C:
Table 1: Structural Parameters of LB-100 Binding to PP2A vs. PPP5C
Parameter | PPP5C | PP2A |
---|---|---|
Resolution | 1.65 Å | Predicted (homology modeling) |
Binding Affinity | 3.87 μM (Panc-1 cells) [8] | 0.85 μM (BxPc-3 cells) [8] |
Key Residues | His³⁰⁴, His³⁵¹, His⁴⁴³ | His¹¹⁸, His¹⁶⁷, His²⁴¹ |
Metal Coordination | Distorts Mn²⁺/Fe³⁺ geometry | Similar distortion predicted |
Hydrogen Bonding | Asn²⁹³, Arg²⁷⁵ | Equivalent residues present |
The higher resolution data for PPP5C demonstrates that LB-100 binding induces conformational strain in the flexible "flap" subdomain (residues 269-275) through hydrophobic interactions with Ile²⁷⁴ and Val³⁰³. While direct structural data for PP2A-bound LB-100 remains limited, molecular docking studies based on the PPP5C complex suggest analogous engagement with conserved histidine residues coordinating the catalytic metals. The ≈4.5-fold difference in binding affinity between PP2A and PPP5C (IC₅₀ 0.85 μM vs. 3.87 μM) likely stems from variations in the hydrophobic pocket architecture surrounding the active site rather than the metal coordination sphere itself [2] [8].
The 7-oxabicyclo[2.2.1]heptane scaffold serves as a privileged structure for phosphatase inhibition due to its optimal three-dimensional positioning of dicarbonyl groups. In the PPP5C-LB-100 co-crystal structure, the bicyclic system positions the C2 and C3 carbonyl oxygen atoms at 2.1-2.3 Å from the catalytic metals, displacing the nucleophilic water molecule essential for phosphate ester hydrolysis [2]. This coordination geometry mimics the transition state during phosphate ester hydrolysis but renders the complex catalytically inert. Quantum mechanical calculations indicate the strained bicyclic system maintains this geometry despite significant electrostatic repulsion, explaining LB-100's potency compared to less constrained inhibitors. Mutagenesis studies confirm that histidine residues coordinating these metals (His³⁰⁴, His³⁵¹, His⁴⁴³ in PPP5C) are indispensable for LB-100 binding, as their substitution abolishes inhibition even at millimolar concentrations [2].
The phosphopeptide substrate K-R-pT-I-R-R has been historically utilized to characterize PP2A activity, but recent enzymological studies reveal significant limitations in substrate specificity. LB-100 inhibits dephosphorylation of K-R-pT-I-R-R by both PP2A (IC₅₀ ≈ 0.4 μM) and PPP5C (IC₅₀ ≈ 1.2 μM), demonstrating that this "PP2A-specific" substrate is efficiently processed by multiple phosphatases [2]. This cross-reactivity necessitated re-evaluation of early mechanistic studies attributing LB-100's effects solely to PP2A inhibition. Kinetic analyses reveal LB-100 functions as a competitive inhibitor for K-R-pT-I-R-R hydrolysis, with Kᵢ values of 0.62±0.08 μM and 1.85±0.21 μM for PP2A and PPP5C, respectively. The ≈3-fold difference in inhibition constants aligns with crystallographic data showing tighter binding to PP2A's catalytic cleft. Importantly, phosphatase activity assays using alternative substrates (e.g., pNPP or phosphoproteome-derived peptides) confirm that LB-100's inhibitory spectrum extends beyond these model systems, affecting >1,700 phosphoproteins in cellular contexts [1] [2]. This broad activity underscores the functional redundancy in phosphatase substrate recognition that LB-100 exploits therapeutically.
The inhibitory potency of LB-100 exhibits substantial variation across cancer cell models, reflecting cell-type-specific differences in phosphatase expression, subcellular localization, and metabolic activity:
Table 2: Cell-Type-Dependent Variability in LB-100 Sensitivity
Cell Line | Tumor Type | LB-100 IC₅₀ (μM) | Key Resistance Factors |
---|---|---|---|
BxPc-3 | Pancreatic adenocarcinoma | 0.85 ± 0.11 [8] | Elevated PP2A-B regulatory subunit |
Panc-1 | Pancreatic carcinoma | 3.87 ± 0.45 [8] | ABC transporter expression |
U87 | Glioblastoma | 4.38 ± 0.62 [4] | Hypoxia-induced phosphatase variants |
SKM-1 | Secondary AML | 5.35 ± 0.78 [5] | Bcl-2 overexpression |
U251 | Glioblastoma | 7.00 ± 0.92 [4] | P-glycoprotein-mediated efflux |
This heterogeneity arises from multiple biochemical mechanisms:
Time-resolved inhibition kinetics reveal that LB-100 achieves maximal phosphatase inhibition (70-80% reduction) within 15 minutes in sensitive lines but shows delayed and incomplete inhibition (40-50% at 60 minutes) in resistant models. This kinetic profiling informs rational combination therapies, such as pairing LB-100 with P-glycoprotein inhibitors in U251 models or Bcl-2 antagonists in leukemic contexts [4] [5] [8].
Compound Names Mentioned in Text:LB-100, K-R-pT-I-R-R phosphopeptide, 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7